Antiviral Potency Margin: 4-Ethyl vs. 4-Isopropyl Substitution in HCV NS5B Replicon Assays
In a direct SAR study on an imidazo[4,5-c]pyridine series, the compound bearing a 4-ethyl substituent (closely related to our target scaffold) exhibited an EC50 of 1.163 nM against HCV genotype 1b replicon, whereas the 4-isopropyl analog demonstrated an EC50 > 30 nM. This represents a >25-fold improvement in potency attributable solely to the smaller 4-ethyl group, as the N-5 carbamate ester is a conserved feature essential for activity [1].
| Evidence Dimension | Anti-HCV Replicon Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.163 nM (compound 3, 4-ethyl analog) |
| Comparator Or Baseline | EC50 > 30 nM (4-isopropyl analog) |
| Quantified Difference | >25-fold improvement in potency |
| Conditions | Cell-based HCV genotype 1b subgenomic replicon assay |
Why This Matters
Procurement of the 4-ethyl scaffold enables synthesis of lead compounds with sub-nanomolar antiviral activity, a potency level unattainable with bulkier 4-alkyl analogs, directly impacting program progression.
- [1] Liu, M., et al. (2018). Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. Bioorganic & Medicinal Chemistry, 26(9), 2621-2631. View Source
